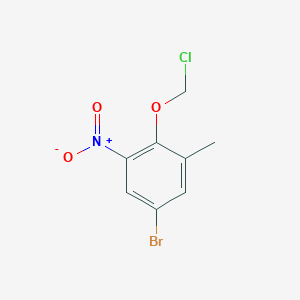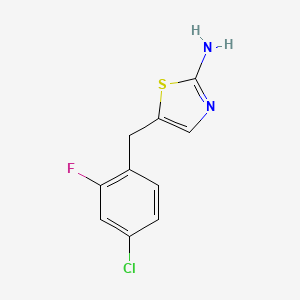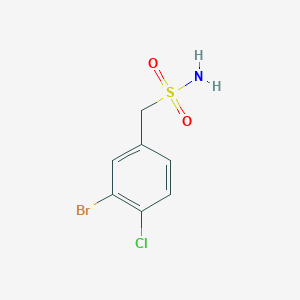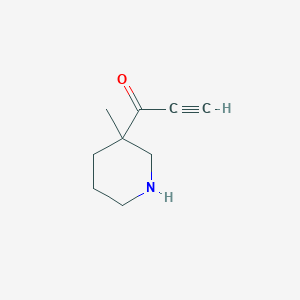
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of concentrated sulfuric acid for nitration, bromine or N-bromosuccinimide (NBS) for bromination, and chloromethyl methyl ether for chloromethoxylation.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Aromatics: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-chlorobenzoic acid
- 5-Bromo-2-iodopyrimidine
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile intermediate for various chemical syntheses.
Propiedades
Fórmula molecular |
C8H7BrClNO3 |
|---|---|
Peso molecular |
280.50 g/mol |
Nombre IUPAC |
5-bromo-2-(chloromethoxy)-1-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO3/c1-5-2-6(9)3-7(11(12)13)8(5)14-4-10/h2-3H,4H2,1H3 |
Clave InChI |
WDQPIACYZMMPKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCCl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)

![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)

![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)


